molecular formula C7H7N3O B1295668 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL CAS No. 5528-57-4

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL

Katalognummer: B1295668
CAS-Nummer: 5528-57-4
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: BFKVSKOMOCQCAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol is a high-purity chemical compound offered for research and development purposes. Compounds based on the 1,2,4-triazolo[4,3-a]pyridine scaffold are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and optical properties . This scaffold is recognized as a key template in pharmaceutical research, with derivatives being investigated as potential antifungal, antibacterial, and anticonvulsant agents . Furthermore, the triazolopyridine core is known to act as a bi- or tri-dentate chelating ligand, capable of coordinating with various metal ions. This makes it a compound of interest for developing fluorescence sensors, chemosensors, and catalysts . The structural and spectroscopic properties of related triazolopyridine amines have been characterized using techniques including FTIR, FT-Raman, and XRD studies, highlighting their potential in photophysical applications . Researchers value this family of compounds for exploring receptor-ligand interactions and docking processes, which are crucial for drug discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKVSKOMOCQCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290737
Record name 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5528-57-4
Record name NSC70721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketone derivatives, reduced triazole compounds, and substituted triazolopyridines .

Wissenschaftliche Forschungsanwendungen

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and kinases, thereby affecting cellular signaling pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their activity and leading to the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Parent Compound: [1,2,4]Triazolo[4,3-a]pyridin-3-ol

The parent structure lacks the 7-methyl group (C₆H₅N₃O; MW: 135.12 g/mol).

Phosphonylated Derivatives

3-Methylphosphonylated [1,2,4]Triazolo[4,3-a]pyridines

Synthesized via catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines, these derivatives (e.g., C₉H₁₀N₃O₃P; MW: 239.15 g/mol) introduce a phosphoryl group at the 3-position. The phosphonate moiety enhances hydrogen-bonding capacity and bioavailability, making these compounds promising for kinase inhibition .

2-Methylphosphonylated [1,2,4]Triazolo[1,5-a]pyridines

A Dimroth rearrangement occurs during synthesis when nitro-substituted hydrazinylpyridines are used, shifting the phosphonate group to the 2-position. This structural variation alters binding affinities compared to the 3-substituted analogs .

Oxadiazolyl-Acetic Acid Derivatives

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS: 1338661-82-7; C₁₁H₉N₅O₃; MW: 259.22 g/mol) incorporates an oxadiazole ring and acetic acid chain. The oxadiazole enhances metabolic stability, while the carboxylic acid group improves solubility, positioning this derivative for applications in inflammation or oncology .

Ketone-Substituted Analogs

2H,3H-[1,2,4]Triazolo[4,3-a]pyridin-3-one (CAS: 6969-71-7; C₆H₅N₃O; MW: 135.12 g/mol) replaces the hydroxyl group with a ketone.

Structural and Functional Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Synthetic Route Potential Applications
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-OL C₇H₇N₃O 149.15 7-Me, 3-OH Amide coupling Tankyrase inhibitor intermediates
[1,2,4]Triazolo[4,3-a]pyridin-3-ol C₆H₅N₃O 135.12 3-OH Hydrazine cyclization Pharmacophore scaffold
3-Methylphosphonylated derivative C₉H₁₀N₃O₃P 239.15 3-PO₃Me 5-exo-dig cyclization Kinase inhibition
Oxadiazolyl-acetic acid derivative C₁₁H₉N₅O₃ 259.22 7-oxadiazolyl, 3-CH₂COOH Multi-step coupling Anti-inflammatory agents
2H,3H-Triazolopyridin-3-one C₆H₅N₃O 135.12 3-C=O Oxidative rearrangement CNS-targeted therapies

Research Findings and Implications

  • Synthetic Accessibility : The 7-methyl derivative is synthesized via amide coupling with commercial hydrazinylpyridines, offering scalability for drug development . Phosphonylated analogs require specialized cyclization conditions but exhibit superior binding to kinases .
  • Biological Activity : The hydroxyl group in 7-methyltriazolopyridin-3-ol enhances hydrogen-bonding interactions, critical for tankyrase inhibition . Phosphonates and oxadiazoles expand target selectivity, with oxadiazole derivatives showing promise in high-throughput cytotoxicity screens .
  • Pharmacokinetic Properties : Methyl and phosphoryl groups improve metabolic stability, while ketone-substituted analogs may face rapid clearance due to reduced polarity .

Biologische Aktivität

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL (CAS Number: 135830-23-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action and potential therapeutic applications.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C_7H_8N_4O
  • Molecular Weight : 164.17 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine structure, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains. In vitro assays revealed Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. In one notable study, the compound was tested against human cancer cell lines including breast and ovarian cancer cells. Results indicated that it exhibited moderate cytotoxicity with IC50 values ranging from 10 to 20 µM . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Antidiabetic Effects

Recent investigations have identified this compound as a potential α-glucosidase inhibitor. In vitro studies demonstrated that it could effectively reduce postprandial blood glucose levels in diabetic models. The compound showed an IC50 value of approximately 15 µM for α-glucosidase inhibition .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways such as α-glucosidase and various kinases implicated in cancer progression.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial dysfunction and activation of caspases.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The study found that this compound was among the most effective at inhibiting growth in both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli0.5
Pseudomonas aeruginosa1.0

Study on Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against ovarian cancer cells with an IC50 value of approximately 15 µM.

Cancer Cell LineIC50 (µM)
Ovarian Cancer15
Breast Cancer20

Q & A

Q. Methodological Framework :

Standardize protocols (e.g., OECD guidelines).

Apply multivariate analysis to isolate confounding variables .

What strategies optimize regioselectivity in triazolopyridine functionalization?

Advanced Research Question
Regioselective C–H functionalization is achieved via:

  • Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) at –78°C to deprotonate the C-5 position, followed by electrophilic quenching (e.g., Me₃SnCl) .
  • Photocatalysis : Visible-light-mediated arylation with aryl diazonium salts (Ru(bpy)₃²⁺ catalyst, 450 nm LED) .

Data-Driven Design : Monitor reaction progress with in-situ IR to track intermediate formation and adjust catalyst loading (1–5 mol%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.